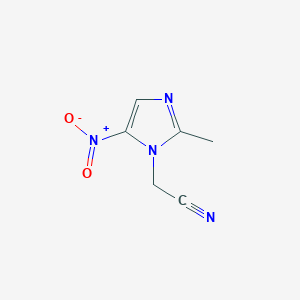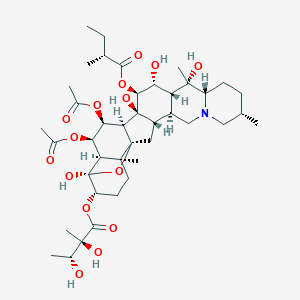
Calcium phenolsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium phenolsulfonate, also known as calcium sulfoxyphenylglycinate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a calcium salt of sulfoxyphenylglycine, which is a derivative of glycine. Calcium phenolsulfonate is known for its antioxidant and anti-inflammatory properties, which makes it an ideal candidate for various applications in the field of biomedicine.
Wirkmechanismus
The mechanism of action of Calcium phenolsulfonate phenolsulfonate is not fully understood. However, it is believed that this compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Calcium phenolsulfonate has also been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense.
Biochemische Und Physiologische Effekte
Calcium phenolsulfonate has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. Calcium phenolsulfonate has also been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Calcium phenolsulfonate has several advantages when used in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, which makes it an ideal candidate for large-scale experiments. Calcium phenolsulfonate is also stable under various conditions and can be stored for long periods without degradation. However, one of the limitations of Calcium phenolsulfonate phenolsulfonate is its low solubility in water, which can make it difficult to dissolve in some experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of Calcium phenolsulfonate phenolsulfonate in scientific research. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Calcium phenolsulfonate has been shown to possess neuroprotective properties, which makes it a potential candidate for the treatment of these diseases. Another potential application of Calcium phenolsulfonate phenolsulfonate is in the field of tissue engineering. This compound has been shown to promote cell proliferation and differentiation, which makes it a potential candidate for the development of tissue-engineered constructs.
Conclusion:
Calcium phenolsulfonate is a unique chemical compound that has been extensively used in scientific research due to its antioxidant and anti-inflammatory properties. This compound has several potential applications in the field of biomedicine, including the treatment of various diseases and the development of tissue-engineered constructs. The synthesis of Calcium phenolsulfonate phenolsulfonate is relatively easy and inexpensive, which makes it an ideal candidate for large-scale experiments. Future research on Calcium phenolsulfonate phenolsulfonate is likely to provide new insights into its potential applications in the field of biomedicine.
Wissenschaftliche Forschungsanwendungen
Calcium phenolsulfonate has been extensively used in scientific research due to its unique properties. This compound has been shown to possess antioxidant and anti-inflammatory properties, which makes it an ideal candidate for various applications in the field of biomedicine. Calcium phenolsulfonate has been used in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
127-83-3 |
|---|---|
Produktname |
Calcium phenolsulfonate |
Molekularformel |
C12H10CaO8S2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
calcium;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H6O4S.Ca/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
JVEDXKIOAFPPPG-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2] |
Kanonische SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ca+2] |
Andere CAS-Nummern |
127-83-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-](/img/structure/B89872.png)


![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)








